molecular formula C14H22N2O B7929660 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7929660
M. Wt: 234.34 g/mol
InChI Key: HIJOQLFZFMQBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a synthetic organic compound that belongs to the class of ethanolamines This compound features a pyrrolidine ring substituted with a benzyl-methyl-amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and methylamine under basic conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzyl-methyl-amino group to a primary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl-methyl-amino-pyrrolidine-carboxylic acid.

    Reduction: Benzyl-methyl-amino-pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Benzyl-amino)-pyrrolidin-1-yl]-ethanol: Lacks the methyl group on the amino moiety.

    2-[3-(Methyl-amino)-pyrrolidin-1-yl]-ethanol: Lacks the benzyl group on the amino moiety.

    2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-propanol: Contains a propanol group instead of ethanol.

Uniqueness

2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to the presence of both benzyl and methyl groups on the amino moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJOQLFZFMQBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.